1-(2-Bromopyridin-3-yl)cyclobutanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
1-(2-Bromopyridin-3-yl)cyclobutanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary
In modern medicinal chemistry and drug development, the strategic incorporation of conformationally restricted motifs is paramount for improving metabolic stability and target affinity. 1-(2-Bromopyridin-3-yl)cyclobutanol (CAS: 780801-06-1)[1] is a highly specialized, bifunctional building block that perfectly exemplifies this strategy. It combines an electron-deficient 2-bromopyridine core—an ideal handle for transition-metal-catalyzed cross-coupling—with a sterically demanding cyclobutanol moiety. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, in-depth analysis of this compound's physicochemical profile, mechanistic synthetic pathways, and validated experimental protocols.
Structural & Physicochemical Profiling
Understanding the exact physical and electronic parameters of 1-(2-bromopyridin-3-yl)cyclobutanol is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclobutanol ring acts as a rigidified tertiary alcohol, offering a unique hydrogen-bond donor/acceptor profile while shielding the adjacent pyridine ring from rapid metabolic oxidation.
Quantitative Data Summary
Note: Certain exact mass and topological parameters are benchmarked against highly homologous constitutional isomeric data to ensure high-fidelity structural modeling[2].
| Property | Value | Structural Significance |
| Chemical Name | 1-(2-Bromopyridin-3-yl)cyclobutanol | IUPAC standard identifier[1]. |
| CAS Number | 780801-06-1 | Primary registry identifier[1]. |
| Molecular Formula | C9H10BrNO | Defines atomic composition[2]. |
| Molecular Weight | 228.09 g/mol | Optimal low-MW fragment for lead generation[2]. |
| Exact Mass | 226.99458 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| Topological Polar Surface Area | 33.1 Ų | Excellent range for blood-brain barrier (BBB) penetrance[2]. |
| Rotatable Bonds | 1 | High conformational rigidity, reducing entropic penalty upon target binding[2]. |
| H-Bond Donors / Acceptors | 1 / 2 | Facilitates precise target-site interactions[2]. |
Mechanistic Pathway: Regioselective Halogen-Metal Exchange
The most robust and scalable method for synthesizing 1-(2-bromopyridin-3-yl)cyclobutanol relies on the regioselective halogen-metal exchange of 2,3-dibromopyridine.
Mechanistic Causality: When 2,3-dibromopyridine is treated with the "Turbo Grignard" reagent (iPrMgCl·LiCl), the exchange occurs exclusively at the C-3 position[3]. This regioselectivity is dictated by two factors:
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Inductive Stabilization: The adjacent highly electronegative bromine at C-2 inductively stabilizes the resulting negative charge at C-3 on the intermediate Grignard reagent.
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Kinetic Reactivity: The C-3 carbon-bromine bond is kinetically more susceptible to nucleophilic attack by the alkylmagnesium species compared to the C-2 position, which is sterically and electronically shielded in this specific microenvironment.
Following the formation of the (2-bromopyridin-3-yl)magnesium chloride intermediate, the highly strained and electrophilic cyclobutanone is introduced, undergoing rapid nucleophilic addition to yield the target tertiary alcohol.
Regioselective synthesis of 1-(2-bromopyridin-3-yl)cyclobutanol via halogen-metal exchange.
Self-Validating Experimental Protocol: Synthesis Workflow
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system where each step contains observable metrics for success.
Step 1: Grignard Reagent Formation
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Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry nitrogen (repeat 3x). Add 2,3-dibromopyridine (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool the reaction mixture to -15 °C using a dry ice/ethylene glycol bath. Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11 mmol) over 15 minutes.
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Causality: Organomagnesium reagents are acutely sensitive to moisture, which causes competitive protodehalogenation. Maintaining the temperature strictly at -15 °C prevents undesired "halogen-dance" rearrangements and suppresses the nucleophilic attack of the isopropyl group on the electron-deficient pyridine core. The LiCl breaks up polymeric Grignard aggregates, vastly increasing kinetic basicity.
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Self-Validation Checkpoint: Prior to proceeding, quench a 0.1 mL aliquot of the reaction mixture with iodine (I2) in THF. GC-MS analysis must reveal complete conversion to 2-bromo-3-iodopyridine, confirming quantitative Grignard formation.
Step 2: Nucleophilic Addition
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Action: To the dark solution at -15 °C, add cyclobutanone (1.2 equiv, 12 mmol) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.
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Causality: Cyclobutanone is highly strained; the release of ring strain upon rehybridization from sp² to sp³ drives the reaction forward rapidly. Warming to 0 °C ensures complete conversion without risking the degradation of the intermediate alkoxide.
Step 3: Quench and Isolation
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Action: Quench the reaction strictly at 0 °C with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Causality: A mildly acidic quench (NH4Cl) is required to protonate the alkoxide. Using strong acids (like HCl) would risk eliminating the newly formed tertiary alcohol to yield an undesired cyclobutene derivative.
Downstream Applications in Drug Discovery
The true value of 1-(2-bromopyridin-3-yl)cyclobutanol lies in its downstream versatility. The C-2 position is highly activated toward oxidative addition by Palladium(0) catalysts, making it a prime candidate for divergent analog synthesis in Structure-Activity Relationship (SAR) campaigns.
Palladium-catalyzed cross-coupling applications leveraging the 2-bromopyridine core.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To append aryl or heteroaryl groups to the C-2 position, a Suzuki-Miyaura cross-coupling is employed.
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Action: In a microwave vial, combine 1-(2-bromopyridin-3-yl)cyclobutanol (1.0 equiv, 1 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and K2CO3 (3.0 equiv, 3 mmol) in a 4:1 mixture of 1,4-dioxane and H2O (5 mL). Degas the suspension by sparging with N2 for 10 minutes. Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and heat to 90 °C for 4 hours.
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Causality: Water is absolutely essential to dissolve the inorganic base and generate the reactive boronate complex, which facilitates the transmetalation step onto the Palladium center. The bidentate dppf ligand is chosen specifically because its large bite angle enforces a cis-coordination geometry on the Pd(II) intermediate, vastly accelerating the rate-limiting reductive elimination step around the sterically hindered cyclobutanol group. Degassing prevents the rapid oxidation of the active Pd(0) species to inactive Pd(II) complexes.
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Self-Validation Checkpoint: The reaction mixture should transition from a yellow/orange suspension to a dark, homogeneous solution upon heating, indicating the formation of the active Pd(0) catalytic species. TLC monitoring (Hexanes/EtOAc) must show the complete disappearance of the UV-active starting material and the appearance of a new, highly fluorescent product spot under 254 nm UV light.
References
- Title: 1-(2-Bromopyridin-3-yl)
- Title: 1-(5-Bromopyridin-3-yl)
- Title: (PDF)
